molecular formula C11H14O2 B043296 Ethyl 3-phenylpropionate CAS No. 2021-28-5

Ethyl 3-phenylpropionate

Cat. No. B043296
CAS RN: 2021-28-5
M. Wt: 178.23 g/mol
InChI Key: JAGZUIGGHGTFHO-UHFFFAOYSA-N
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Patent
US04822818

Procedure details

A mixture of 143 g of ethyl 3-phenylpropionate, 234 g of ethyl oxalate and 154 ml of 28% sodium ethoxide solution in ethanol is heated on a water bath at a bath temperature of 60°-70° C. for 1.5 hours, while distilling off the ethanol under reduced pressure. To the resulting red syrupy residue is added 1.3 liters of 15 v/v % sulfuric acid. The mixture is boiled under reflux with stirring for 15 hours, and the oil layer is separated, neutralized with 10% sodium hydroxide and extracted with ethyl acetate. The aqueous layer is made acidic with diluted sulfuric acid. The resulting oil is extracted with ethyl acetate, washed with water and dried. Removal of the ethyl acetate by distillation under reduced pressure gives 130 g of 2-oxo-4-phenylbutyric acid as an oil.
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]([O:11]CC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OCC)(=O)[C:15]([O-:17])=[O:16].[O-]CC.[Na+]>C(O)C>[O:11]=[C:9]([CH2:8][CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:15]([OH:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
143 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)OCC
Name
Quantity
234 g
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC
Name
Quantity
154 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a water bath at a bath temperature of 60°-70° C. for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling off the ethanol under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting red syrupy residue is added 1.3 liters of 15 v/v % sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the oil layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting oil is extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O=C(C(=O)O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.